molecular formula C17H6Cl4F3N3O B2422472 3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 691868-56-1

3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2422472
M. Wt: 467.05
InChI Key: HLUAPPXDPMBSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H6Cl4F3N3O and its molecular weight is 467.05. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of tritium-labeled SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, exemplifies the methodological advancements in creating labeled compounds for receptor characterization (Baraldi et al., 1996).
  • Another study reported the synthesis, crystal structure, and antitumor activity of a similar pyrazolo[1,5-a]pyrimidine derivative, highlighting its potential against lung adenocarcinoma and gastric cancer cell lines (Liu et al., 2020).

Biological Activity and Applications

  • Research on new pyrazolo[1,5-a]pyrimidine and fused pyrimidine derivatives has led to the development of compounds with potential biological activities, showcasing the versatility of this chemical framework in medicinal chemistry (Ahmed et al., 2003).
  • The utility of related chloro- and trifluoromethyl-substituted compounds for constructing novel heterocyclic systems has been explored, including their antimicrobial and anticancer evaluations, indicating the significance of these compounds in developing new therapeutic agents (Ibrahim et al., 2022).

Crystal Structure Analysis

  • The crystal structure analysis of "3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" provided insights into the arrangement of substituents and their effects on molecular conformation and interactions, which is crucial for understanding the properties and potential applications of these compounds (Liu et al., 2012).

properties

IUPAC Name

3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6Cl4F3N3O/c18-8-2-1-7(5-9(8)19)15-14(21)16-25-10(11-3-4-13(20)28-11)6-12(17(22,23)24)27(16)26-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUAPPXDPMBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(O4)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6Cl4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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